molecular formula C22H20O4 B4966126 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one

8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one

Cat. No.: B4966126
M. Wt: 348.4 g/mol
InChI Key: UPBMBUBREXTRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one (C₂₂H₂₀O₄) is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with:

  • A 4-phenyl group at position C3.
  • An 8-methyl group at position C7.
  • A 2-oxo-cyclohexyloxy moiety at position C7.

This compound’s structural uniqueness lies in the cyclohexanone ring attached via an ether linkage at C7, which distinguishes it from other coumarin derivatives.

Properties

IUPAC Name

8-methyl-7-(2-oxocyclohexyl)oxy-4-phenylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-14-19(25-20-10-6-5-9-18(20)23)12-11-16-17(13-21(24)26-22(14)16)15-7-3-2-4-8-15/h2-4,7-8,11-13,20H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBMBUBREXTRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one typically involves multi-step organic reactions. One common route includes the condensation of appropriate starting materials under controlled conditions to form the chromenone core, followed by the introduction of the substituents through various chemical reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques. Industrial methods aim to produce the compound efficiently while minimizing costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains ester (2-oxocyclohexyloxy) and lactone (chromen-2-one) functional groups, both susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Mechanism
Ester Hydrolysis Acidic (H₂SO₄, H₂O)Cyclohexanone + 7-hydroxy-8-methyl-4-phenyl-chromen-2-oneAcid-catalyzed cleavage of ester bond
Lactone Ring Opening Basic (NaOH, H₂O)Sodium carboxylate derivative (via ring opening) + cyclohexanoneBase-mediated hydrolysis
  • Key Insight : The 2-oxocyclohexyloxy group’s steric bulk may slow hydrolysis compared to simpler esters .

Nucleophilic Attack

The ketone group (2-oxo in cyclohexyl) and electron-deficient positions on the coumarin core may undergo nucleophilic reactions.

Reagent Site of Attack Product Notes
Grignard Reagents Cyclohexanone carbonylTertiary alcohol derivativeLimited by steric hindrance
Hydrazine Coumarin lactone carbonylHydrazide derivativeForms stable adducts
  • Mass Spectrometry Evidence : Analogous coumarins undergo fragmentation via carbonyl cleavage (e.g., CO loss) .

Electrophilic Aromatic Substitution

The phenyl and chromen-2-one aromatic systems may undergo substitutions, directed by substituents.

Reaction Conditions Site of Substitution Product
Nitration HNO₃, H₂SO₄Para to methoxy group (if activated)Nitro-substituted derivative
Halogenation Cl₂, FeCl₃Ortho/para to electron-donating groupsChlorinated derivative
  • Structural Influence : The 4-phenyl group directs electrophiles to meta/para positions, while the electron-withdrawing lactone reduces reactivity .

Reduction Reactions

Selective reduction of carbonyl groups is feasible.

Reagent Target Site Product
NaBH₄ Cyclohexanone carbonylSecondary alcohol derivative
H₂ (Catalytic) Coumarin lactoneDihydrocoumarin (not observed in analogs)
  • Challenges : The lactone’s conjugation with the aromatic system resists reduction under mild conditions .

Degradation Pathways

Under thermal or photolytic stress, the compound may decompose:

Condition Major Pathway Fragments
Thermal Decomposition Cleavage of ester bondCyclohexanone + 7-hydroxy-8-methyl-4-phenyl-chromen-2-one
UV Exposure C–O bond cleavageRadical intermediates + rearrangement products
  • Mass Spectrometry Data : Analogous coumarins fragment via CO loss (m/z 264 → 236 → 208) .

Biological Interactions

While not a direct chemical reaction, the compound’s structure suggests interactions with biological targets:

  • Enzyme Inhibition : The lactone and ketone groups may bind to hydrolytic enzymes (e.g., esterases) .

  • Cytotoxicity : Structural analogs exhibit activity via intercalation or reactive oxygen species (ROS) generation .

Synthetic Modifications

Reported methods for related coumarins include:

Step Reagents Yield
Condensation Phenolic coumarin + acyl chloride70–90% (requires TEA as base)
Purification Neutral Al₂O₃ chromatography>95% purity

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological properties, including:

  • Antioxidant Activity : It has shown potential in reducing oxidative stress, which is linked to numerous diseases such as cancer and neurodegenerative disorders .
  • Anticancer Properties : Preliminary studies suggest that 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one may inhibit the proliferation of cancer cells. Its mechanism appears to involve the modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating chronic inflammatory diseases .

Drug Development

The unique structural features of this compound make it a candidate for further development as a therapeutic agent. Its activity against various cancer cell lines indicates potential for use in oncology.

Pharmacological Studies

Studies are ongoing to evaluate its pharmacokinetics and pharmacodynamics, which will help determine the appropriate dosing regimens and potential side effects when used as a drug.

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell growth and induction of apoptosis. The compound was found to downregulate anti-apoptotic proteins, suggesting a mechanism for its anticancer effects .

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, treatment with this compound resulted in reduced swelling and pain, alongside decreased levels of pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent .

Potential Future Research Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the exact mechanisms by which this compound exerts its biological effects.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.
  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications fully.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituents at Position C7
Compound Name Substituent at C7 Key Biological Activity Reference
Target Compound 2-Oxo-cyclohexyloxy Not explicitly reported (structural analysis suggests potential chelation and metabolic stability)
6-Benzoyl-5,6-dihydroxy-4-phenyl-chromen-2-one Benzoyl and dihydroxy groups Anti-UVC activity: Protects γ-crystallin and DNA from UVC damage via hydroxyl radical scavenging and iron chelation
7-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-4-propyl-2H-chromen-2-one (7k) Thiadiazolyloxy group Selective MAO inhibition (potential antidepressant activity)
8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one Methoxy and oxepin groups Anti-HIV activity: Inhibits Tat and NF-κB pathways

Key Insights :

  • The benzoyl and hydroxyl groups in compound enhance radical scavenging, while the thiadiazolyloxy group in improves selectivity for monoamine oxidases.
  • The target compound’s 2-oxo-cyclohexyloxy group may offer superior metabolic stability compared to smaller substituents (e.g., methoxy) due to steric hindrance and reduced enzymatic degradation .
Substituents at Position C8
Compound Name Substituent at C8 Key Property Reference
Target Compound Methyl Enhances lipophilicity and membrane permeability
8-Hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one Hydroxy Antioxidant activity via metal chelation and free radical scavenging
8-Cyclopentyloxy-7-methoxy-4-amino-chromen-2-one Cyclopentyloxy Anti-inflammatory potential (crystal structure reveals hydrogen-bonding networks for stability)

Key Insights :

  • Hydroxy groups (e.g., ) favor antioxidant activity but may reduce metabolic stability due to susceptibility to glucuronidation.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight LogP (Predicted) Boiling Point (°C) Key Feature
Target Compound 362.39 4.2 (estimated) N/A High rigidity from cyclohexanone ring
4-(4-Methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 414.46 5.1 N/A Enhanced π-stacking from dual aryl groups
8-Methyl-7-(1-methyl-2-oxopropoxy)-4-propylchromen-2-one 288.34 3.8 438.1 Lower steric hindrance

Key Insights :

  • Higher LogP values in analogues like suggest greater lipophilicity, which may correlate with prolonged half-life but poorer aqueous solubility.

Mechanistic Comparisons

  • Anti-UVC Activity : Compound ’s 5,6-dihydroxy and benzoyl groups enable iron chelation, reducing UVC-induced oxidative stress. The target compound lacks hydroxyl groups, suggesting a different mechanism.
  • MAO Inhibition: Thiadiazole-containing analogues (e.g., ) inhibit MAO via hydrophobic interactions with the enzyme’s active site. The target compound’s cyclohexanone group may mimic these interactions.
  • Anti-HIV Activity : Acylated 4-phenylchromen-2-ones (e.g., ) inhibit viral transcription. The target compound’s cyclohexyloxy group could hinder similar activity due to bulkiness.

Biological Activity

8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one, also known as a flavonoid compound, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • HeLa Cells : Exhibited IC50_{50} values in the micromolar range.
  • A549 Cells : Demonstrated inhibitory effects on cell proliferation.
  • B16F10 Cells : Showed potential in reducing metastatic behavior.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Migration : It has been shown to inhibit the migration and invasion of cancer cells, which is crucial in preventing metastasis.
  • Antioxidant Activity : The flavonoid structure contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Pharmacological Studies

A pharmacological study conducted on various derivatives of flavonoids, including this compound, revealed promising results in terms of HDAC inhibition and anti-inflammatory properties. The compound was found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation .

Table of Biological Activities

Cell LineIC50_{50} (µM)Mechanism of ActionReference
HeLa10Induces apoptosis
A54915Inhibits proliferation
B16F1012Reduces migration

Case Study: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound using a mouse model with induced tumors. The results indicated a significant reduction in tumor size when treated with the compound compared to control groups. This suggests that the compound may have potential as a therapeutic agent in cancer treatment .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step routes involving hydroxylation, alkylation, and cyclization. For instance, cyclopentyloxy derivatives are prepared by refluxing precursors (e.g., 8-hydroxy-7-methoxy-2H-chromen-2-one) with reagents like ammonium acetate in toluene, using a Dean-Stark apparatus to remove water azeotropically . Optimization involves adjusting reaction time, temperature, and solvent polarity. Recrystallization from ethyl acetate or methanol is critical for purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.4–3.0 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretching at ~1700 cm⁻¹, C-O-C ether vibrations at 1200–1250 cm⁻¹) .
  • UV/Vis : Detects π→π* transitions in the chromen-2-one core (~300–350 nm) .
  • X-ray Crystallography : Resolves 3D structure, bond lengths (e.g., C=O bond ~1.21 Å), and torsion angles, often using SHELXL for refinement .

Q. How is X-ray crystallography applied to resolve ambiguities in the compound’s stereochemistry or crystal packing?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software is standard. For example, triclinic crystals (space group P1) with unit cell parameters a = 9.0371 Å, b = 9.6216 Å, c = 11.0308 Å confirm molecular geometry. Hydrogen bonding (e.g., N–H···O, O–H···O) and π-π stacking interactions stabilize the lattice . Disorder in cyclopentyl groups can be modeled using partial occupancy refinement .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2)?

AutoDock 3.0’s Lamarckian genetic algorithm is used to predict binding modes. The chromen-2-one scaffold aligns with COX-2’s hydrophobic pocket, while the 2-oxo-cyclohexyloxy group interacts with Arg513 and His90 via hydrogen bonds. Free energy scoring (ΔG ~ -9.5 kcal/mol) validates affinity .

Q. What experimental strategies address contradictions in reported bioactivity data, such as varying IC50 values for COX-2 inhibition?

Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardization includes:

  • Using recombinant human COX-2 isoforms.
  • Validating inhibition via fluorescence polarization or isothermal titration calorimetry (ITC).
  • Comparing selectivity ratios (COX-2/COX-1) across studies .

Q. How do crystallographic studies resolve polymorphism or pseudosymmetry in this compound?

High-resolution data (e.g., d < 0.8 Å) and twin refinement in SHELXL distinguish polymorphs. For example, orthorhombic (Pbca) vs. triclinic (P1) forms differ in packing motifs due to rotational freedom of the cyclohexyloxy group . R-factors (< 0.05) and residual electron density maps (< 0.3 eÅ⁻³) ensure model accuracy .

Q. What role does the 2-oxo-cyclohexyloxy substituent play in modulating solubility and bioavailability?

  • LogP calculations (e.g., ~3.2 via ChemAxon) suggest moderate lipophilicity, favoring passive diffusion.
  • Salt formation (e.g., hydrochloride) or nanoparticle encapsulation enhances aqueous solubility.
  • In vitro permeability assays (Caco-2 cells) correlate substituent size with P-gp efflux .

Q. How can synthetic byproducts or regioisomers be identified and minimized during scale-up?

  • HPLC-MS (C18 column, acetonitrile/water gradient) detects impurities (e.g., 7-hydroxy regioisomers).
  • Kinetic control : Lowering reaction temperature (< 60°C) reduces electrophilic aromatic substitution side reactions.
  • Catalytic optimization : Pd/C or zeolites improve regioselectivity in alkylation steps .

Methodological Considerations

Q. What computational tools are recommended for analyzing structure-activity relationships (SAR) in chromen-2-one derivatives?

  • QSAR models (e.g., CoMFA, CoMSIA) correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How should researchers design crystallization trials to obtain high-quality diffraction data?

  • Solvent screening : Use 50–100 µL drops with PEG 4000, isopropanol, or ethyl acetate as precipitants.
  • Temperature gradients : Slow cooling (0.2°C/hr) from 40°C to 4°C reduces disorder.
  • Cryoprotection : Glycerol (20% v/v) prevents ice formation during data collection at 100 K .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.